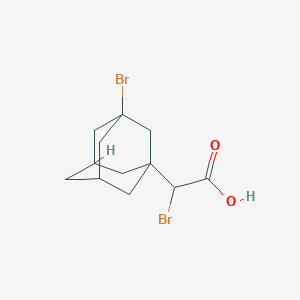

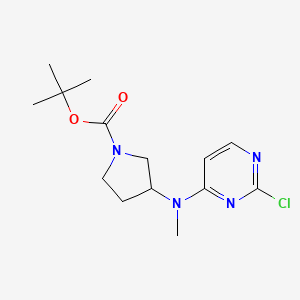

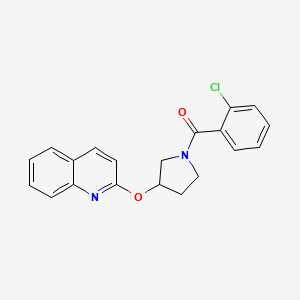

![molecular formula C22H27N3O5 B2509849 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1251637-63-4](/img/structure/B2509849.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide" is a complex molecule that appears to be a derivative of quinoline and spirodecanes. The structure suggests that it may have been designed to exhibit biological activity, potentially as a pharmacological agent.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in the literature. For instance, the synthesis of functionalized aminoquinolines has been achieved through the cyclization of diallylaminoquinolines and 4-chloro-N-quinolinylbutanamides, leading to novel synthetic intermediates such as (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines . These intermediates have been further functionalized to produce a range of compounds with potential antiplasmodial and antifungal activities. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound includes a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety, which is a spirocyclic structure that has been incorporated into various compounds to modulate their biological activity . The quinoline portion of the molecule is a heterocyclic aromatic organic compound that often serves as a scaffold for drug development due to its pharmacological properties.

Chemical Reactions Analysis

The reactivity of related quinoline derivatives has been explored, with (3-pyrrolin-1-yl)quinolines undergoing bromination reactions and (2-oxopyrrolidin-1-yl)quinolines reacting with reducing agents like lithium aluminum hydride and methyllithium . These reactions allow for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds have been synthesized and evaluated for their biological activities. For example, 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been assessed for dopamine agonist activity, indicating that the spirocyclic moiety can confer significant pharmacological effects . Additionally, growth-regulating activity has been observed in compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure .

Scientific Research Applications

Acetylcholinesterase Inhibition and Bladder Contractions

A significant application of this compound is found in the inhibition of acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. A study by Ishichi et al. (2005) explored the use of related compounds in this domain, highlighting their role in increasing rhythmic bladder contractions without affecting basal intravesical pressure. This suggests potential use for treating voiding dysfunction caused by detrusor underactivity (Ishichi et al., 2005).

Diuretic Activity

In the search for new diuretic agents, related compounds were synthesized and demonstrated a statistically significant diuretic effect, exceeding the activity of hydrochlorothiazide in some cases. This finding by Ukrainets et al. (2018) underscores the compound's potential in addressing conditions where diuresis is desired, such as hypertension or heart failure (Ukrainets et al., 2018).

Serotonin Receptor Activity

The affinity of related compounds to serotonin receptors (5-HT1A and 5-HT2A) was studied by Obniska et al. (2006). Compounds showed distinct affinities for these receptors, indicating their potential role in neurological and psychiatric conditions, where serotonin receptors are a key target (Obniska et al., 2006).

Radiotracer Development for Imaging GABAA- and GABAB-benzodiazepine Receptors

Moran et al. (2012) developed radiotracers based on quinolines, indicating their applicability in imaging benzodiazepine sites of GABAA receptors using positron emission tomography (PET). This application is crucial for studying neurological conditions and the pharmacodynamics of related drugs (Moran et al., 2012).

Antihypertensive Properties

The antihypertensive potential of related compounds, particularly those with activity due to peripheral alpha 1-adrenoceptor blockade, was demonstrated by Clark et al. (1983). This highlights the compound's relevance in managing hypertension (Clark et al., 1983).

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c26-18-11-15-10-16(9-14-5-4-8-25(18)19(14)15)24-21(28)20(27)23-12-17-13-29-22(30-17)6-2-1-3-7-22/h9-10,17H,1-8,11-13H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBGBDJMMLFBGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C5C(=C3)CC(=O)N5CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)

![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)

![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2509783.png)

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)